An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT)
An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT)
CAS Number: 3411-95-8
This technical guide provides a comprehensive overview of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a versatile heterocyclic compound with significant applications in materials science and biophysical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key functional mechanisms.
Core Properties of 2-(2-Hydroxyphenyl)benzothiazole
2-(2-Hydroxyphenyl)benzothiazole, with the CAS Number 3411-95-8, is a member of the benzothiazole (B30560) class of compounds, characterized by a benzothiazole group substituted at the 2-position with a 2-hydroxyphenyl group.[1][2] Its chemical structure and key properties are summarized below.
Physicochemical Properties
The fundamental physicochemical properties of HBT are detailed in the table below, providing a quick reference for experimental design and application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉NOS | [1][3] |
| Molecular Weight | 227.28 g/mol | [1][3] |
| Appearance | Off-white to yellow powder/solid | [1][2] |
| Melting Point | 128-132 °C | [1][3] |
| Boiling Point | 175-193 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695). | [1] |
| pKa | 8.21 (at 25°C) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of HBT. Key spectral features are summarized in the following table.
| Spectroscopic Technique | Key Features and Wavelengths | Reference(s) |
| UV-Vis Absorption | Absorption peaks at approximately 287 nm and 335 nm. | [4] |
| Fluorescence Emission | Dual fluorescence peaks are often observed: one around 385 nm (enol form) and another around 512 nm (keto tautomer, due to ESIPT). | [4] |
| Infrared (IR) Spectroscopy | The presence of a sharp absorption band around 3.12 µm (3205 cm⁻¹) can indicate the N-H vibration in the tautomeric form. | [5] |
Synthesis and Purification Protocols
Several synthetic routes for 2-(2-Hydroxyphenyl)benzothiazole have been reported. Below are detailed protocols for two common methods, followed by a general purification procedure.
Experimental Protocol 1: Synthesis from Salicylamide (B354443) and 2-Aminobenzenethiol
This method involves the direct condensation of salicylamide and 2-aminobenzenethiol at a high temperature.[6]
Materials:
-
Salicylamide
-
2-Aminobenzenethiol (o-aminobenzenethiol)
-
Round-bottom flask
-
Oil bath
-
Vacuum distillation apparatus
-
Recrystallization solvent (e.g., aqueous ethanol or dilute acetic acid)
Procedure:
-
In a round-bottom flask, mix equimolar amounts of salicylamide and 2-aminobenzenethiol.
-
Heat the mixture in an oil bath at 220°C for 4-5 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Purify the crude product by vacuum distillation followed by recrystallization from aqueous ethanol or dilute acetic acid to obtain the final product.
Experimental Protocol 2: Synthesis from Phenyl Salicylate (B1505791) and 2-Aminothiophenol (B119425)
This improved process involves the reaction of 2-aminothiophenol with phenyl salicylate.[3]
Materials:
-
Phenyl salicylate
-
2-Aminothiophenol
-
Reactor with stirrer and provision for inert gas atmosphere (e.g., nitrogen)
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a reactor, combine 0.05 mole of phenyl salicylate (10.7 g) and 0.05 mole of 2-aminothiophenol (6.3 g).
-
Heat the mixture to 200°C with stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by gas-liquid chromatography.
-
Continue heating for approximately 4.5 hours, allowing the phenol (B47542) produced to distill from the reaction mixture.
-
After the reaction is complete, cool the stirred reaction mixture to 100°C.
-
Slowly add 200 g of methanol while continuing to cool to room temperature, which will cause the product to precipitate.
-
Separate the resulting slurry by centrifugation.
-
Wash the solid product with methanol to remove any remaining phenol and color impurities.
-
Dry the purified 2-(2-hydroxyphenyl)benzothiazole under vacuum at 65°C.
Purification: Recrystallization
Recrystallization is a standard method to purify the crude HBT product.[1]
Procedure:
-
Dissolve the crude 2-(2-hydroxyphenyl)benzothiazole in a minimal amount of hot solvent, such as aqueous ethanol or dilute acetic acid.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For complete crystallization, the flask can be placed in an ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for instance, in a vacuum oven.
Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
A key characteristic of 2-(2-Hydroxyphenyl)benzothiazole is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process is responsible for its unique fluorescence properties, including a large Stokes shift. The ESIPT mechanism involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. This process leads to the formation of a transient keto tautomer, which is responsible for the long-wavelength fluorescence emission.[4][6]
The process can be summarized in the following steps:
-
Excitation: The ground state enol form of HBT absorbs a photon and is promoted to an excited electronic state.
-
Proton Transfer: In the excited state, an ultrafast intramolecular proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited keto tautomer.
-
Fluorescence: The excited keto tautomer relaxes to its ground state by emitting a photon, resulting in a fluorescence emission at a longer wavelength (lower energy) compared to the absorption.
-
Reverse Proton Transfer: In the ground state, a rapid reverse proton transfer occurs, regenerating the initial enol form.
Biological Roles and Applications
While the role of 2-(2-Hydroxyphenyl)benzothiazole as a "geroprotector" has been mentioned, specific signaling pathways are not yet fully elucidated.[2][7] However, its antioxidant properties and its application as a fluorescent probe in biological systems are well-documented.
Antioxidant Activity
Benzothiazole derivatives, including HBT, have been shown to possess antioxidant activity.[8] This activity is primarily attributed to the phenolic hydroxyl group, which can scavenge free radicals. The lipophilic benzothiazole moiety can enhance the stability of the resulting phenoxyl radical, thereby improving the overall antioxidant capacity. The antioxidant potential can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8]
Fluorescent Probe for Bio-imaging
The unique photophysical properties of HBT, particularly its ESIPT-based fluorescence, make it a valuable scaffold for the development of fluorescent probes for bio-imaging.[6][9] Derivatives of HBT have been designed to detect various biologically relevant species, such as metal ions and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), within living cells.[6][9] The general mechanism involves the modification of the HBT core with a recognition moiety that selectively interacts with the target analyte. This interaction modulates the ESIPT process, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off" response).[9]
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2-(2-Hydroxyphenyl)benzothiazole.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
Caption: The four-level photocycle of the ESIPT process in HBT.
Biological Application Workflow
Caption: Workflow of HBT derivatives as fluorescent probes and antioxidants.
References
- 1. Page loading... [wap.guidechem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
